molecular formula C12H18O4 B1417903 (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol CAS No. 213978-61-1

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol

Cat. No. B1417903
M. Wt: 226.27 g/mol
InChI Key: YRHIJTKHDXQBLC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, commonly referred to as MBBD, is a compound that has seen increasing use in scientific research due to its unique properties. MBBD is an enantiomer of butanediol, and is used as a chiral building block in many organic syntheses. It is also a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

Electrocatalytic Oxidation Applications

Research has shown that compounds like 4-methoxybenzyl alcohol, closely related to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, can be oxidized electrocatalytically using polypyridyl complexes of ruthenium. This process is significant in aqueous media and involves studying the relationship between the redox potential of the complexes and their reactivity (Navarro, Giovani, & Romero, 1998).

Chiral Building Blocks in Pheromone Enantiosynthesis

The compound plays a role as a chiral building block in pheromone enantiosynthesis. For instance, derivatives of 1,3-butanediol, which include structures similar to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, have been used in the lipase-mediated resolution to produce compounds for this purpose. This demonstrates its applicability in synthesizing complex chemical structures (Izquierdo et al., 2001).

Biocatalysis in Pharmaceutical Intermediates

The compound is also relevant in biocatalysis, particularly in the production of pharmaceutical intermediates. For example, asymmetric hydrogen-transfer biocatalysis using mutated enzymes has been applied to produce derivatives of 1,3-butanediol, a key component in pharmaceuticals, with high yield and stereoselectivity (Itoh et al., 2007).

Metabolic Engineering for High-Yield Production

Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to improve the production of compounds like (R)-1,3-butanediol, which is closely related to the compound . This approach is aimed at developing sustainable bioprocesses for producing enantiopure compounds from renewable resources, demonstrating the compound's potential in green chemistry and biotechnology (Liu et al., 2021).

Autotrophic Production in Bacteria

Research also focuses on engineering bacteria like Cupriavidus necator for the autotrophic production of compounds like (R)-1,3-butanediol. The process involves utilizing carbon dioxide as a carbon source, highlighting the potential environmental benefits and sustainability of producing such compounds (Gascoyne et al., 2021).

properties

IUPAC Name

(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIJTKHDXQBLC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659810
Record name (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol

CAS RN

213978-61-1
Record name (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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